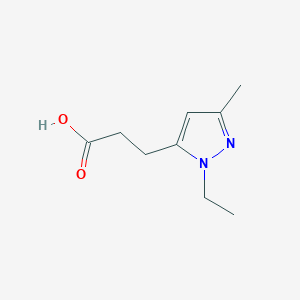

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-ethyl-5-methylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFGXTRPLJHPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanoic acid derivative. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Hydrogen-Bonding Capacity :

- The parent compound’s carboxylic acid group enables robust hydrogen-bonding interactions, critical for crystallinity and target binding . In contrast, thioether analogs (e.g., C₁₀H₁₆N₂O₂S) exhibit reduced polarity, favoring membrane permeability but limiting aqueous solubility .

Halogenated Derivatives :

- Bromo- and trifluoromethyl-substituted pyrazoles (e.g., C₈H₈BrF₃N₂O₂) demonstrate enhanced lipophilicity (logP ~2.5 predicted), making them suitable for hydrophobic target interfaces. However, these substitutions may introduce metabolic liabilities due to halogenated byproducts .

Amino and Sulfonamide Variants: The hydrochloride salt of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid shows improved crystallinity in X-ray studies, attributed to ionic interactions . Sulfonamide derivatives (e.g., C₉H₁₁N₃O₃S) exhibit strong affinity for enzymes like carbonic anhydrase, leveraging the sulfonamide’s dual hydrogen-bonding capacity .

Synthetic Utility: Ethyl 3-(substituted phenyl)-3-oxopropanoates (e.g., intermediates in pyrazole carboxamide synthesis) highlight the reactivity of ketone groups in cyclocondensation reactions, contrasting with the stability of the carboxylic acid group in the parent compound .

Structural and Functional Insights

- Steric Considerations : Bulkier substituents (e.g., 1-isopropyl in pyrrole-fused analogs) introduce steric hindrance, reducing rotational freedom and impacting conformational stability .

Biological Activity

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid, identified by its CAS number 1494600-97-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 170.22 g/mol

- Purity : Typically >98% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the pyrazole moiety often exhibit significant activity against several enzymes and receptors, particularly in the central nervous system.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to metabolic pathways, thus affecting cellular processes.

- Receptor Modulation : It has been shown to act as a modulator for various neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Antimicrobial Properties

Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial activity. While specific data on this compound is limited, similar compounds have shown effectiveness against a range of bacteria and fungi.

Anticancer Activity

Recent research highlights the potential anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- A375 (melanoma)

Case Studies

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and improve neuronal survival rates in vitro. -

In Vivo Efficacy :

In animal models, administration of pyrazole-based compounds resulted in significant reductions in tumor growth rates compared to controls, suggesting potential therapeutic applications in oncology.

Data Table: Biological Activity Summary

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 4 weeks assesses degradation. HPLC tracks impurity profiles, while NMR identifies hydrolytic byproducts (e.g., decarboxylation). Buffer systems (pH 1.2–7.4) simulate gastrointestinal conditions for preformulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.